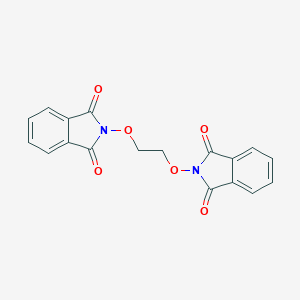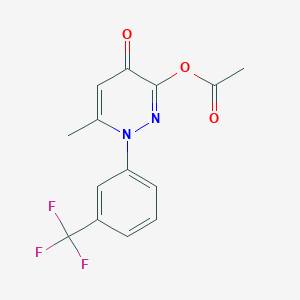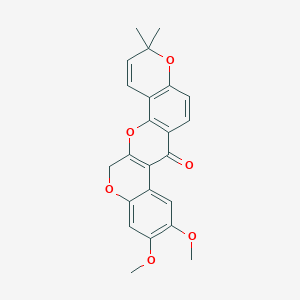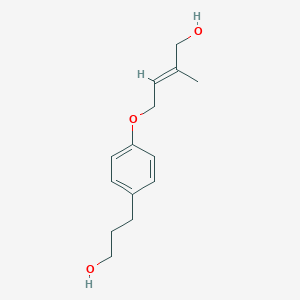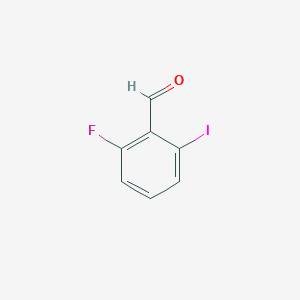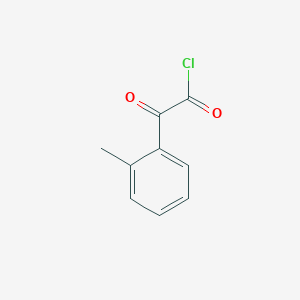
(2-Methylphenyl)(oxo)acetyl chloride
Descripción general
Descripción
The compound (2-Methylphenyl)(oxo)acetyl chloride is a chemical compound with the molecular formula C9H7ClO2. It is a colorless to pale yellow liquid that is used in various scientific research applications. In
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)(oxo)acetyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with amines and alcohols to form amides and esters, respectively.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2-Methylphenyl)(oxo)acetyl chloride are not well studied. However, it is known to be a toxic and irritant substance that can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Methylphenyl)(oxo)acetyl chloride in lab experiments include its high reactivity and versatility in the synthesis of various compounds. However, its toxicity and irritant properties pose a risk to researchers and require careful handling and disposal.
Direcciones Futuras
For the research and development of (2-Methylphenyl)(oxo)acetyl chloride include the exploration of its potential as a catalyst in organic reactions, the development of safer and more efficient synthesis methods, and the investigation of its potential as a therapeutic agent in the treatment of various diseases.
Conclusion:
In conclusion, (2-Methylphenyl)(oxo)acetyl chloride is a versatile chemical compound that is widely used in scientific research applications. Its high reactivity and versatility make it a valuable reagent in the synthesis of various compounds. However, its toxicity and irritant properties pose a risk to researchers and require careful handling and disposal. Further research is needed to fully understand its mechanism of action and explore its potential as a catalyst and therapeutic agent.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)(oxo)acetyl chloride is used in various scientific research applications. It is commonly used as a reagent in the synthesis of heterocyclic compounds such as pyrazoles, pyrimidines, and triazoles. It is also used in the preparation of chiral building blocks and in the synthesis of pharmaceuticals.
Propiedades
Número CAS |
149922-98-5 |
|---|---|
Nombre del producto |
(2-Methylphenyl)(oxo)acetyl chloride |
Fórmula molecular |
C9H7ClO2 |
Peso molecular |
182.6 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C9H7ClO2/c1-6-4-2-3-5-7(6)8(11)9(10)12/h2-5H,1H3 |
Clave InChI |
GVRPKESIOBPWTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C(=O)Cl |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(=O)Cl |
Sinónimos |
Benzeneacetyl chloride, 2-methyl-alpha-oxo- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

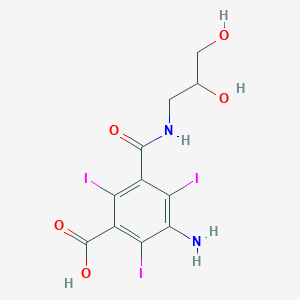
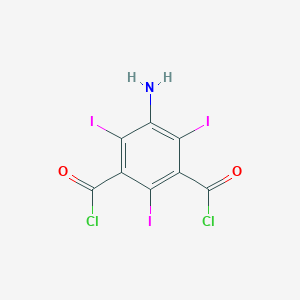
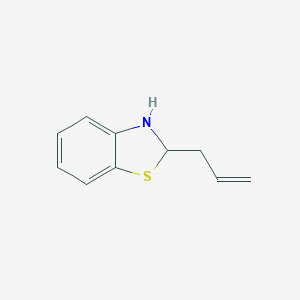
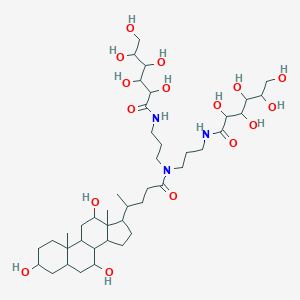
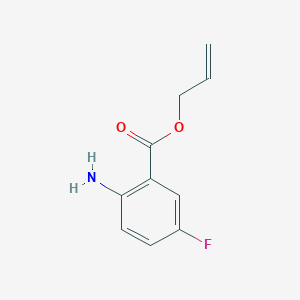

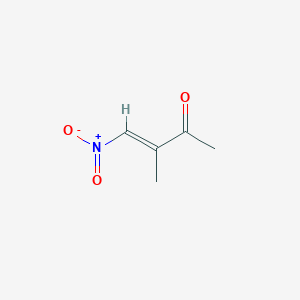
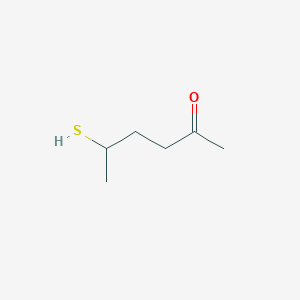
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)
